N-butyl-6-nitro-1H-benzimidazol-2-amine
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Overview
Description
N-butyl-6-nitro-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with a suitable nitro-substituted carboxylic acid or its derivativesCommon reagents used in the synthesis include nitrobenzene, butyl bromide, and various catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions: N-butyl-6-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-butyl-6-amino-1H-benzimidazol-2-amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-butyl-6-nitro-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
2-substituted benzimidazoles: These compounds share a similar core structure but differ in the substituents attached to the benzimidazole ring.
N-alkyl benzimidazoles: These compounds have different alkyl groups attached to the nitrogen atom of the benzimidazole ring.
Uniqueness: N-butyl-6-nitro-1H-benzimidazol-2-amine is unique due to the presence of both a nitro group and a butyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-butyl-6-nitro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14) |
InChI Key |
KCMYEMHXIIFYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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